molecular formula C16H16F3NO2S B10970214 4-(propan-2-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

4-(propan-2-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B10970214
M. Wt: 343.4 g/mol
InChI Key: JKVUQGBQHDBUOP-UHFFFAOYSA-N
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Description

4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is an organic compound with the molecular formula C16H16F3NO2S. This compound is known for its unique chemical structure, which includes an isopropyl group, a trifluoromethyl group, and a benzenesulfonamide moiety. It has a molecular weight of 343.36 g/mol and is often used in various chemical and pharmaceutical applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the isopropyl group, the trifluoromethyl group, and the benzenesulfonamide moiety. One common method involves the reaction of 4-isopropylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide moiety can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its combination of an isopropyl group, a trifluoromethyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H16F3NO2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-propan-2-yl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H16F3NO2S/c1-11(2)12-7-9-13(10-8-12)23(21,22)20-15-6-4-3-5-14(15)16(17,18)19/h3-11,20H,1-2H3

InChI Key

JKVUQGBQHDBUOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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